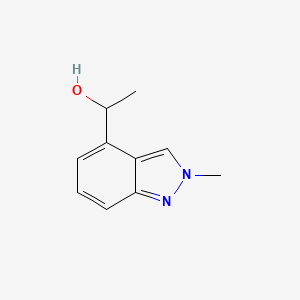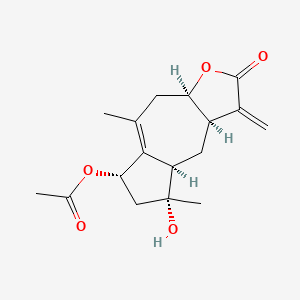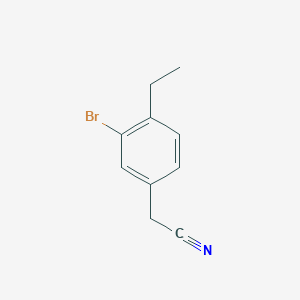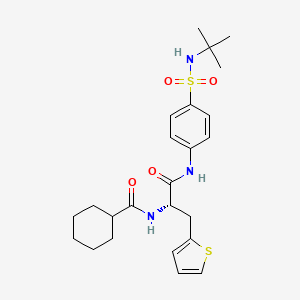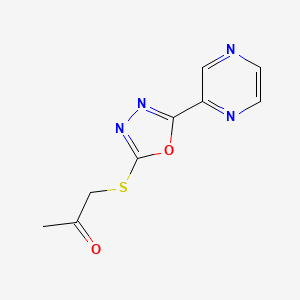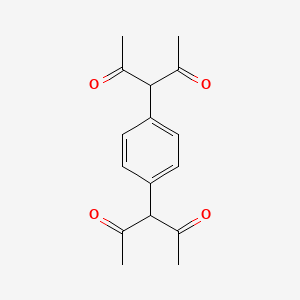
3,3'-(1,4-Phenylene)bis(pentane-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is an organic compound characterized by the presence of two pentane-2,4-dione groups connected via a 1,4-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) typically involves the reaction of 1,4-dibromobenzene with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted phenylene derivatives .
Wissenschaftliche Forschungsanwendungen
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its diketone groups can undergo keto-enol tautomerism, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Bis(pentane-2,4-dione): Similar structure but lacks the phenylene bridge.
1,4-Bis(benzoylcarbonyl)benzene: Contains a phenylene bridge but with different substituents.
4,4’-(1,3-Phenylenedioxy)dianiline: Similar phenylene bridge but with different functional groups.
Uniqueness
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is unique due to its combination of diketone groups and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C16H18O4 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-[4-(2,4-dioxopentan-3-yl)phenyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H18O4/c1-9(17)15(10(2)18)13-5-7-14(8-6-13)16(11(3)19)12(4)20/h5-8,15-16H,1-4H3 |
InChI-Schlüssel |
DXDMMVOALJKTKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)C(C(=O)C)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


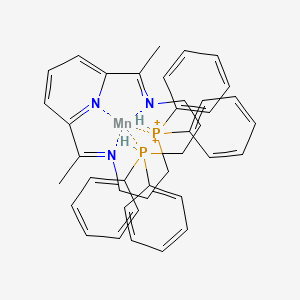
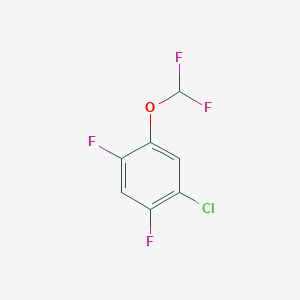
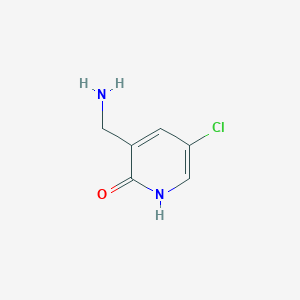


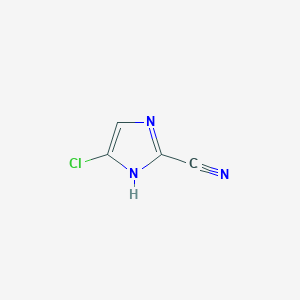
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
